molecular formula C23H21N3O5S2 B2916299 2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-(4-isopropylphenyl)-N-methylthiophene-3-sulfonamide CAS No. 1105242-96-3

2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-(4-isopropylphenyl)-N-methylthiophene-3-sulfonamide

Cat. No. B2916299
CAS RN: 1105242-96-3
M. Wt: 483.56
InChI Key: WCKDYKJHERBAND-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a benzodioxole, an oxadiazole, a thiophene, and a sulfonamide. Benzodioxoles are often used in drug design due to their ability to increase the lipophilicity of a compound, which can improve its ability to cross cell membranes . Oxadiazoles are heterocyclic compounds that are often used in medicinal chemistry due to their diverse biological activities. Thiophenes are sulfur-containing aromatic compounds that are also commonly used in drug design. Sulfonamides are a group of compounds that are well-known for their antibacterial activity.


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific information, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzodioxole and thiophene rings would contribute to the overall aromaticity of the molecule, while the oxadiazole ring would introduce some polarity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the benzodioxole and thiophene groups would likely make the compound relatively non-polar, while the sulfonamide group could potentially form hydrogen bonds .

Scientific Research Applications

Synthesis and Biological Evaluation

A study by Ghorab et al. (2016) focused on the synthesis of novel sulfonamides, including derivatives that might share structural similarities with the compound . These sulfonamides were evaluated for their anticancer activity against several cancer cell lines, such as HepG2, Daoy, HeLa, and HT-29, and for their ability to inhibit the vascular endothelial growth factor receptor (VEGFR)-2, indicating their potential application in cancer treatment and angiogenesis inhibition (Ghorab et al., 2016).

Antibacterial and Antitubercular Activity

Kumar et al. (2013) synthesized and characterized a series of sulfonyl derivatives that exhibited significant antibacterial and antifungal activities. The study highlighted the potential of these compounds, which may include structures similar to the specified compound, as antimicrobial and antitubercular agents, suggesting their relevance in addressing infectious diseases (Kumar et al., 2013).

Environmental Implications and Transformation Products

Research by Nödler et al. (2012) explored the transformation products of sulfamethoxazole, a sulfonamide antibiotic, under denitrifying conditions, which may provide insights into the environmental fate and transformation possibilities of similar sulfonamide compounds. This study sheds light on the environmental persistence and potential risks associated with the widespread use of sulfonamide-based compounds (Nödler et al., 2012).

Mechanistic Studies and Molecular Docking

Shingare et al. (2022) conducted molecular docking studies on a series of benzene sulfonamide pyrazole oxadiazole derivatives to understand their potential as antimicrobial and antitubercular agents. Such studies are crucial for elucidating the mode of action and optimizing the therapeutic potential of sulfonamide-based compounds (Shingare et al., 2022).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if this compound is intended to be used as a drug, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on several factors, including its reactivity, toxicity, and the specific conditions under which it is handled .

Future Directions

The future directions for research on this compound would likely depend on its intended use. If it’s being developed as a drug, future research might focus on improving its potency, selectivity, or pharmacokinetic properties .

properties

IUPAC Name

2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(4-propan-2-ylphenyl)thiophene-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O5S2/c1-14(2)15-4-7-17(8-5-15)26(3)33(27,28)20-10-11-32-21(20)23-24-22(25-31-23)16-6-9-18-19(12-16)30-13-29-18/h4-12,14H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCKDYKJHERBAND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2)C3=NC(=NO3)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-(4-isopropylphenyl)-N-methylthiophene-3-sulfonamide

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